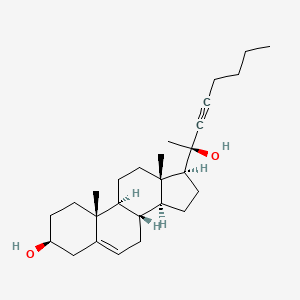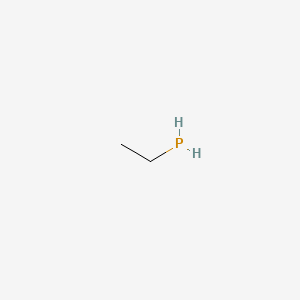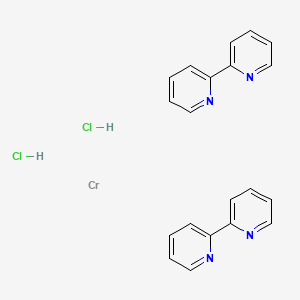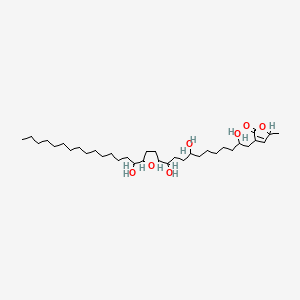
1,3,5-Benzenetriacetic acid
Overview
Description
1,3,5-Benzenetriacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H12O6 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Molecular Structure : Zhu et al. (2006) synthesized a Mn(III) complex with 1,3,5-benzenetriacetic acid, exhibiting a one-dimensional chain structure. The study highlights its potential in developing new coordination compounds and understanding molecular structures (Zhu et al., 2006).
DNA Attachment and Amplification : Fedurco et al. (2006) used benzene-1,3,5-triacetic acid for DNA attachment on glass surfaces, facilitating efficient DNA colony generation. This application is vital for genomic studies and DNA analysis (Fedurco et al., 2006).
Polymer Science : Argyropoulos et al. (1987) investigated the polymerization of this compound with 1,10-decanediol, contributing to the understanding of polymer chemistry and materials science (Argyropoulos et al., 1987).
Supramolecular Chemistry : Hodačová et al. (2005) studied the interaction of a macrocycle with this compound, exploring shape-complementarity in molecular recognition. This research is significant in the field of supramolecular chemistry (Hodačová et al., 2005).
Metal-Organic Frameworks (MOFs) : Su et al. (2012) reported the synthesis of MOFs using this compound. Their study contributes to the development of new materials with potential applications in catalysis and gas storage (Su et al., 2012).
Star-Shaped Compounds and Charge Transfer : Meier et al. (2003) explored the properties of 1,3,5-triazine derivatives, highlighting the role of this compound in charge transfer processes. This is significant for understanding electronic properties in materials science (Meier et al., 2003).
Supramolecular Oligomerization : Besenius et al. (2011) reported the oligomerization of molecules with benzene-1,3,5-tricarboxamide cores, showing the importance of this compound in hydrophobic shielding and self-assembly in aqueous environments. This research is relevant to nanotechnology and biomaterials (Besenius et al., 2011).
Photovoltaic Applications : Elmorsy et al. (2018) designed organic sensitizers based on a trimethoxy benzene core for DSSC applications, where this compound played a crucial role in enhancing solar-to-electric conversion efficiency. This underscores its significance in renewable energy research (Elmorsy et al., 2018).
Fluorescent Chemosensors : Xiong et al. (2014) developed benzimidazole derivatives for the detection of nitroaromatic explosives, utilizing the properties of this compound for high sensitivity and selectivity in detection (Xiong et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s primarily used for research and development purposes
Mode of Action
It’s known that benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Pharmacokinetics
The safety data sheet suggests that it may cause skin, eye, and respiratory irritation .
Result of Action
It’s known that it may cause skin, eye, and respiratory irritation .
Action Environment
The safety data sheet suggests that it should be handled with personal protective equipment, and dust formation and breathing vapors, mist, or gas should be avoided .
Biochemical Analysis
Biochemical Properties
1,3,5-Benzenetriacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of acyl groups. For instance, it can act as a substrate for acyltransferases, which catalyze the transfer of acyl groups from one molecule to another. Additionally, this compound can form complexes with metal ions, which can further influence its reactivity and interactions with other biomolecules .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, it may inhibit or activate certain kinases, which are crucial for signal transduction pathways. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes . This compound also affects cellular metabolism by participating in metabolic pathways that involve the synthesis and degradation of complex molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as a competitive inhibitor for enzymes that utilize acetic acid derivatives as substrates. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with biomolecules, stabilizing or destabilizing their structures . These interactions can lead to changes in enzyme activity, protein conformation, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. Its stability and reactivity must be carefully monitored to ensure consistent experimental results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal or beneficial effects, such as enhancing specific metabolic pathways or modulating enzyme activity. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and oxidative stress . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as acyltransferases and dehydrogenases, which facilitate the transfer of acyl groups and the oxidation-reduction reactions, respectively . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can affect its bioavailability and efficacy, influencing its overall impact on cellular function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its activity and function, as it interacts with localized enzymes and proteins to modulate cellular processes.
Properties
IUPAC Name |
2-[3,5-bis(carboxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c13-10(14)4-7-1-8(5-11(15)16)3-9(2-7)6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEIBHNKBLRDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325009 | |
| Record name | 1,3,5-Benzenetriacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4435-67-0 | |
| Record name | 1,3,5-Benzenetriacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Benzenetriacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4435-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Benzenetriacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,3,5-triacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-Benzenetriacetic acid?
A1: this compound, often abbreviated as H3BTA, has the molecular formula C12H12O6 and a molecular weight of 252.22 g/mol.
Q2: What are the typical spectroscopic characteristics of H3BTA?
A2: H3BTA is frequently characterized using techniques like infrared (IR) spectroscopy and single-crystal X-ray diffraction. IR spectroscopy reveals characteristic peaks for carboxyl groups, while X-ray diffraction provides insights into its crystal structure and hydrogen bonding patterns. []
Q3: How does the flexibility of H3BTA influence its coordination behavior?
A3: The flexibility of H3BTA, stemming from its ability to rotate around the C-C bonds connecting the carboxyl groups to the benzene ring, enables it to adopt diverse conformations (e.g., cis, cis, cis; cis, trans, trans). [, ] This conformational adaptability allows H3BTA to bridge and coordinate with metal ions in various ways, leading to a wide array of structural motifs in coordination polymers. []
Q4: Can you provide examples of how H3BTA is used to construct coordination polymers with different dimensionalities?
A4: H3BTA has been successfully employed in synthesizing coordination polymers with varying dimensionalities. For instance, it forms a one-dimensional chain structure with Mn(II) and oxalic acid, a two-dimensional network with Zn(II) and 5-methyl-1,3-benzenedicarboxylic acid, and a three-dimensional framework with Zn(II) and 4,4′-biphenyldicarboxylic acid. []
Q5: What interesting structural features have been observed in H3BTA-based coordination polymers?
A5: H3BTA-based coordination polymers have exhibited intriguing structural features, such as:
- Channel-like structures: Complexes of H3BTA with lanthanides frequently display three-dimensional channel-like structures, offering potential applications in gas storage or separation. [, ]
- Bilayer arrangements: In uranyl-organic assemblies, H3BTA can contribute to the formation of bilayer structures, demonstrating its versatility in directing supramolecular organization. []
- Interpenetrating networks: The coordination polymers formed by H3BTA can exhibit interpenetration, where multiple networks interlock without covalent bonding. Examples include a 3-fold interpenetrating network with Co(II) and 1,2,4,5-benzenetetracarboxylic acid and a 5-fold interpenetrating network with Co(II) and e,e-trans-1,4-cyclohexanedicarboxylic acid. []
Q6: How does the choice of metal ion impact the structure of H3BTA-based coordination polymers?
A6: The nature of the metal ion significantly influences the final structure of H3BTA-based coordination polymers. Different metal ions possess varying ionic radii, coordination numbers, and preferences for specific coordination geometries. These factors dictate how the H3BTA ligand binds to the metal center and the overall arrangement of the resulting framework. [, , ]
Q7: What are the potential applications of H3BTA-based coordination polymers?
A7: The unique structural features and properties of H3BTA-based coordination polymers make them promising candidates for various applications, including:
- Gas storage and separation: The porous nature of some H3BTA-based frameworks allows for the selective adsorption and storage of gases. []
- Catalysis: The metal centers in H3BTA-based coordination polymers can act as catalytic sites for various chemical reactions. []
- Luminescence: Lanthanide-based H3BTA complexes often exhibit luminescent properties, making them potentially useful in display technologies or as sensors. []
Q8: What factors influence the stability of H3BTA-based coordination polymers?
A8: The stability of these coordination polymers depends on factors like:
Q9: Can H3BTA be used to attach DNA to surfaces?
A9: Yes, research has shown that H3BTA can be used as a reagent to attach DNA to aminosilanized glass surfaces. This method is effective for generating solid-phase amplified DNA colonies and shows promise for low-cost genomic studies. []
Q10: How does the use of different solvents or reaction conditions affect the formation of H3BTA-based structures?
A10: The choice of solvent and reaction conditions (temperature, pressure, pH) can significantly influence the self-assembly process and the final structure of H3BTA-based complexes. For example, the use of N-methyl-2-pyrrolidone (NMP) as a solvent led to the formation of a three-dimensional framework with terephthalic acid, a feature not observed previously with this ligand. [] Additionally, varying the reaction conditions can lead to the formation of different polymorphs, as seen with 2,5-thiophenedicarboxylic acid, where two distinct 3D frameworks with the same formula and topology but different packings were obtained. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B1201608.png)








![Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)

![1-(4-Fluorophenyl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1201626.png)


